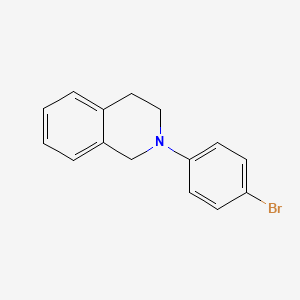

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline

Beschreibung

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative characterized by a bromine-substituted phenyl ring at the 2-position of the isoquinoline scaffold. This compound has been synthesized and characterized using advanced spectroscopic techniques, including $^{13}\text{C}$ NMR, which confirmed its structural integrity (δ values consistent with aromatic and aliphatic carbons) .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGNJJRGLWENIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromophenyl Incorporation in Tetrahydroisoquinoline Core Formation

The Pictet-Spengler reaction remains a cornerstone for constructing the tetrahydroisoquinoline scaffold. For 2-(4-BrPh)-THIQ, this typically involves condensing phenethylamine derivatives with aldehydes under acidic conditions. A modified approach employs 4-bromobenzaldehyde and β-arylethylamines, followed by cyclization using trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) in dichloromethane (DCM). For example, a one-pot protocol combining 2-bromobenzaldehyde and aniline derivatives at 0°C for 3.5 hours achieved a 30% yield over two steps.

Reaction Conditions:

Post-Cyclization Functionalization

After forming the tetrahydroisoquinoline core, the 4-bromophenyl group is introduced via alkylation or arylation. A patent-described method involves reacting 1,2,3,4-tetrahydroisoquinoline intermediates with 2-bromo-1-(4-bromophenyl)acetic acid methyl ester under basic conditions (K2CO3, DMF). Subsequent hydrolysis and amidation yield the target compound.

Transition Metal-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling enables direct aryl group introduction. A visible light-mediated C–H arylation protocol uses 2-phenyl-THIQ and 4-bromophenylboronic acid with a Ru photocatalyst. This method achieves regioselective bromophenyl incorporation at the C1 position with 56% yield.

Optimized Parameters:

Copper-Mediated Alkylation

Copper(I) iodide facilitates Ullmann-type coupling between tetrahydroisoquinoline and 4-bromobenzyl halides. A representative procedure uses CuI (10 mol%), 1,10-phenanthroline as a ligand, and Cs2CO3 in DMSO at 110°C, yielding 45–50% of 2-(4-BrPh)-THIQ.

Enantioselective Synthesis via Chiral Catalysis

Asymmetric Transfer Hydrogenation

Chiral Ru(II) complexes enable enantioselective reduction of dihydroisoquinoline precursors. For instance, (R,R)-TsDPEN-Ru(II) catalyzes the transfer hydrogenation of 3,4-dihydroisoquinolines using formic acid-triethylamine azeotrope, affording 2-(4-BrPh)-THIQ with >90% enantiomeric excess (ee).

Key Steps:

Chiral Auxiliary Approaches

Route c in the same patent employs methyl (S)-(+)-mandelate as a chiral auxiliary. Tosylation of the mandelate-derived amide followed by coupling with tetrahydroisoquinoline yields enantiopure 2-(4-BrPh)-THIQ (21% yield over two steps).

Industrial-Scale Production and Process Optimization

Solvent and Catalyst Recycling

Green chemistry principles advocate for recovering Et3SiH and TFA via distillation. Patent data suggests that reducing TFA equivalents from 13 to 5 equiv decreases waste without compromising yield.

Emerging Photoredox and Electrochemical Methods

Photoredox Arylation

A merger of copper and photoredox catalysis enables C–H functionalization under mild conditions. Irradiation of 2-phenyl-THIQ with 4-bromophenylboronic acid and [Ir(ppy)3] (1 mol%) in acetonitrile affords 2-(4-BrPh)-THIQ in 60% yield.

Electrophilic Bromination

Direct bromination of tetrahydroisoquinoline using N-bromosuccinimide (NBS) and Lewis acids (e.g., FeCl3) remains underexplored but could simplify synthesis if optimized.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated form.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

The compound has shown promise in the treatment of various neurological disorders. Specifically, it acts as a non-peptide antagonist of human orexin receptors, which are implicated in sleep and eating disorders. Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline can be effective in treating conditions such as:

- Eating Disorders : These include anorexia nervosa and obesity-related metabolic dysfunctions. The antagonistic properties on orexin receptors suggest a mechanism for regulating appetite and food intake .

- Sleep Disorders : Conditions such as insomnia and narcolepsy may benefit from these compounds due to their ability to modulate sleep-related pathways .

Anticonvulsant Activity

Studies have demonstrated that certain derivatives of 2-(4-bromophenyl)-1,2,3,4-tetrahydroisoquinoline exhibit anticonvulsant properties. For instance, a specific derivative was found to be comparable in potency to talampanel, a known AMPA receptor antagonist. This suggests potential applications in managing seizure disorders .

Antiviral Properties

Recent investigations have revealed that related compounds exhibit antiviral activity against strains like H5N1 (avian influenza). The structure-activity relationship (SAR) studies highlight that modifications to the tetrahydroisoquinoline scaffold can enhance efficacy against viral pathogens .

Enzyme Inhibition

The compound has been noted for its ability to inhibit various enzymes relevant in cancer biology. For example:

- Cathepsin B and Calpain-2 : These enzymes are involved in tumor progression and metastasis. Inhibition could lead to reduced cancer cell proliferation .

- NADPH Quinone Oxidoreductase : This enzyme plays a role in the detoxification of reactive oxygen species; thus, its inhibition can have implications for cancer therapy .

Synthetic Methodologies

The synthesis of this compound has been explored through various chemical pathways. Notably:

- Suzuki Coupling Reactions : This method has been utilized to introduce aryl groups into the tetrahydroisoquinoline structure efficiently .

- Pictet-Spengler Reaction : A classical approach for constructing isoquinoline frameworks that remains relevant for synthesizing derivatives with desired biological activities .

Data Table: Summary of Biological Activities

| Application Area | Activity Type | Reference |

|---|---|---|

| Neuropharmacology | Orexin receptor antagonist | |

| Anticonvulsant | AMPA receptor modulation | |

| Antiviral | H5N1 virus inhibition | |

| Enzyme Inhibition | Cathepsin B & Calpain-2 |

Case Study 1: Orexin Receptor Antagonism

A study evaluated the effects of tetrahydroisoquinoline derivatives on orexin receptors in animal models. Results indicated significant reductions in food intake and alterations in sleep patterns, suggesting therapeutic potential for obesity and insomnia.

Case Study 2: Anticonvulsant Efficacy

In a preclinical trial involving DBA/2 mice subjected to audiogenic seizures, a specific derivative demonstrated substantial anticonvulsant activity comparable to existing treatments. Electrophysiological assessments confirmed its role as a noncompetitive AMPA receptor modulator.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Pharmacological Activity

Analgesic and Anti-inflammatory Derivatives

- 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: This derivative demonstrated potent analgesic (hot plate test) and anti-inflammatory (arthritis model) activities. The dimethylaminophenyl and dimethoxy groups enhance receptor interactions, likely contributing to its efficacy .

Cardiovascular Agents

- 2-(3-Piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds exhibit bradycardic activity, with methoxy groups at the 6- or 7-positions critical for potency. For example, compound 6c showed efficacy comparable to Zatebradine, a known bradycardic agent .

Neurotoxic vs. Neuroprotective Profiles

- N-Methylated tetrahydroisoquinolines: N-Methylation of dopamine-derived isoquinolines (e.g., salsolinols) generates neurotoxic metabolites linked to Parkinson’s disease via MAO-mediated oxidation .

Metabolic and Pharmacokinetic Comparisons

- 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-Methyl-TIQ: Both compounds penetrate the blood-brain barrier efficiently, with >90% remaining unmetabolized in the brain. Bromophenyl substitution may alter metabolism by reducing N-methylation or hydroxylation rates .

Characterization Benchmarks

Structure-Activity Relationship (SAR) Trends

- Position of substituents :

Methoxy groups at the 6/7-positions (e.g., in bradycardic agents) enhance activity, while para-substituted bromophenyl groups may optimize steric and electronic interactions . - Impact of bromine: Bromine’s electron-withdrawing effect and increased molecular weight could influence binding affinity and metabolic stability compared to methoxy or methylamino analogs .

Biologische Aktivität

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on antibacterial, anti-inflammatory, and neuroprotective properties, along with structure-activity relationships (SAR) and case studies.

Chemical Structure and Synthesis

The compound belongs to the tetrahydroisoquinoline family, which has garnered attention for its potential therapeutic effects. The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various substituents to enhance biological activity.

Antibacterial Activity

Research indicates that various tetrahydroisoquinoline derivatives exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : In a study involving derivatives similar to this compound, compounds showed MIC values against Bacillus subtilis ranging from 0.78 to 12.50 µg/mL. The most potent derivatives were comparable to standard antibiotics like penicillin .

Table 1: Antibacterial Activity of Tetrahydroisoquinoline Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)-THIQ | Bacillus subtilis | 0.78 | |

| Compound A | Pseudomonas aeruginosa | 12.50 | |

| Compound B | Escherichia coli | 12.50 |

Neuroprotective Activity

Tetrahydroisoquinolines have also been studied for their neuroprotective effects, particularly in models of Alzheimer's disease:

- Butyrylcholinesterase (BChE) Inhibition : Compounds derived from this scaffold have shown selective inhibition of BChE, with IC50 values as low as 2.68 µM. This inhibition is crucial for increasing acetylcholine levels in the brain and potentially alleviating cognitive decline associated with neurodegenerative diseases .

- Anti-Aβ Aggregation : In vitro studies demonstrated that certain derivatives inhibited amyloid-beta aggregation in a dose-dependent manner, which is significant for Alzheimer's treatment strategies .

Table 2: Neuroprotective Activity and Inhibition of Aβ Aggregation

| Compound | BChE IC50 (µM) | Aβ Aggregation Inhibition (%) at 10 µM | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)-THIQ | 2.68 | 45.5 | |

| Compound C | 6.9 | 44.2 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the tetrahydroisoquinoline ring significantly influence biological activity:

- Substituent Effects : The introduction of halogen atoms (e.g., bromine) at specific positions enhances antibacterial activity while maintaining low cytotoxicity levels .

- Optimal Substitution Patterns : Research suggests that para-substitution on the phenyl ring generally yields better activity compared to ortho or meta substitutions .

Case Studies

- Case Study on Antibacterial Efficacy : A series of synthesized THIQ derivatives were tested against various bacterial strains. The study concluded that modifications leading to increased lipophilicity enhanced membrane penetration and subsequent antibacterial efficacy .

- Neuroprotection in SH-SY5Y Cells : In a neuroprotective study using SH-SY5Y neuroblastoma cells exposed to Aβ toxicity, compounds derived from tetrahydroisoquinoline showed improved cell viability compared to controls, indicating their potential as therapeutic agents against neurodegeneration .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline?

- Methodological Answer : The compound is synthesized via multicomponent reactions or functionalization of pre-existing tetrahydroisoquinoline scaffolds. Key methods include:

- Microwave-assisted synthesis : A mixture of aldehyde derivatives, tetrahydroisoquinoline, and benzoic acid in dichloroethane heated at 150°C for 5 minutes under microwave irradiation yields derivatives (e.g., 71% yield for a related compound) .

- Decarboxylative annulation : Reacting aldehydes with bromophenyl-substituted tetrahydroisoquinoline under silica gel chromatography (hexanes/EtOAc eluent) achieves diastereoselective products (>20:1 dr) .

- Electrooxidative pathways : Using TEMPO as a mediator under 2 kV DC voltage enables dehydrogenation of the tetrahydroisoquinoline core .

Q. Table 1: Synthetic Methods Comparison

| Method | Conditions | Yield/Selectivity | Reference |

|---|---|---|---|

| Microwave-assisted | 150°C, 5 min, DCE | ~70% yield | |

| Decarboxylative annulation | Hexanes/EtOAc, silica gel | >20:1 dr | |

| Electrooxidative | TEMPO, 2 kV DC, ACN | Pathway-dependent |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key shifts include aromatic protons (δ 6.8–7.6 ppm) and methylene groups (δ 2.5–3.5 ppm). Diastereomeric ratios are determined via splitting patterns .

- X-ray crystallography : Resolves absolute stereochemistry (e.g., racemic vs. enantiomeric hydrochloride salts) by analyzing crystal packing and hydrogen bonding .

- Mass spectrometry (ESI) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

Q. Table 2: Key Spectroscopic Data

| Technique | Diagnostic Features | Example Data | Reference |

|---|---|---|---|

| 1H NMR | δ 7.26 ppm (CDCl3 reference) | Multiplicity patterns | |

| X-ray | Space group P21/n | Bond angles/lengths | |

| ESI-MS | [M+H]+ = 286.03 (calculated) | Accurate mass match |

Advanced Research Questions

Q. How can electrooxidative dehydrogenation be applied to modify the tetrahydroisoquinoline core?

- Methodological Answer : Electrooxidative pathways using mediators like TEMPO selectively dehydrogenate the tetrahydroisoquinoline ring. For example, applying 2 kV DC voltage in acetonitrile generates dihydroisoquinoline derivatives. Real-time mass spectrometry monitors intermediates (e.g., m/z 284 → 282 for dehydro species) . Challenges include controlling overoxidation; the proximity of first (+1.01 V) and second (+1.15 V vs. NHE) oxidative potentials requires precise voltage modulation .

Q. What strategies resolve enantiomers of bromophenyl-tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Chiral chromatography : Use of CSPs (chiral stationary phases) separates enantiomers, validated by comparing optical rotations .

- X-ray crystallography : Determines absolute configuration (e.g., 4R-enantiomer confirmed via Flack parameter analysis) .

- Enantiospecific synthesis : Asymmetric catalysis (e.g., chiral Brønsted acids) induces stereocenter formation during ring closure .

Q. How to analyze contradictions in biological activity data across substituted tetrahydroisoquinolines?

- Methodological Answer : Discrepancies arise from substituent electronic effects (e.g., bromo vs. methoxy groups). Systematic SAR studies compare:

- PPARγ agonism : 2-Acyl derivatives show activity (e.g., EC50 = 0.5 µM for PPARγ), while bulky substituents reduce binding .

- Neurotoxicity : Methylation (e.g., N-methyl derivatives) enhances dopaminergic toxicity, as seen in MPTP analogs .

Use docking simulations to map binding pockets (e.g., PPARγ ligand-binding domain) and identify steric clashes .

Q. What are the challenges in achieving selective semi-dehydrogenation using photocatalysis?

- Methodological Answer : Selective semi-dehydrogenation to 3,4-dihydroisoquinoline requires photocatalysts (e.g., ZnIn2S4) with valence band potentials between +1.01 V and +1.15 V vs. NHE. Over-irradiation risks full dehydrogenation to isoquinoline. Key parameters:

Q. Table 3: Photocatalytic Conditions

| Catalyst | Bandgap (eV) | Oxidative Potential (V vs. NHE) | Product Selectivity | Reference |

|---|---|---|---|---|

| ZnIn2S4 | 2.4 | +1.10 | 3,4-dihydro (85%) | |

| h-BCN | 2.7 | +1.30 | Isoquinoline (full) |

Q. How does the bromophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group and participates in Suzuki-Miyaura couplings. For example:

- Buchwald-Hartwig amination : Bromophenyl derivatives couple with amines (Pd2(dba)3, XPhos) to yield arylated products .

- SNAr reactions : Electron-withdrawing bromine enhances para-substitution in nucleophilic aromatic ring modifications .

Q. What computational methods validate target-ligand interactions (e.g., PPARγ)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.